molecular formula C11H16O4 B14172094 8-Hydroxy-11-oxoundeca-5,9-dienoic acid CAS No. 922508-97-2

8-Hydroxy-11-oxoundeca-5,9-dienoic acid

Katalognummer: B14172094
CAS-Nummer: 922508-97-2
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: ZYXCDYSXZQNGMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy-11-oxoundeca-5,9-dienoic acid is a medium-chain fatty acid with the molecular formula C11H16O4 This compound is characterized by the presence of hydroxyl and oxo functional groups, as well as conjugated double bonds

Vorbereitungsmethoden

The synthesis of 8-Hydroxy-11-oxoundeca-5,9-dienoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 8-hydroxyundeca-5,9-dienoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

8-Hydroxy-11-oxoundeca-5,9-dienoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 11-oxoundeca-5,9-dienoic acid, while reduction can yield 8-hydroxyundeca-5,9-dienoic acid.

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-11-oxoundeca-5,9-dienoic acid has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role as a metabolite in certain organisms. In medicine, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Additionally, it has applications in the industry as a precursor for the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Hydroxy-11-oxoundeca-5,9-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

8-Hydroxy-11-oxoundeca-5,9-dienoic acid can be compared with other similar compounds, such as 11-oxo-undeca-5,8-dienoic acid and 8-hydroxy-6-oxooctadeca-9,12-dienoic acid. These compounds share similar structural features, including the presence of hydroxyl and oxo groups, as well as conjugated double bonds. each compound has unique properties and potential applications. For example, 11-oxo-undeca-5,8-dienoic acid is also a medium-chain fatty acid, but it differs in the position of the double bonds and functional groups, which can affect its reactivity and biological activity.

References

Eigenschaften

CAS-Nummer

922508-97-2

Molekularformel

C11H16O4

Molekulargewicht

212.24 g/mol

IUPAC-Name

8-hydroxy-11-oxoundeca-5,9-dienoic acid

InChI

InChI=1S/C11H16O4/c12-9-5-7-10(13)6-3-1-2-4-8-11(14)15/h1,3,5,7,9-10,13H,2,4,6,8H2,(H,14,15)

InChI-Schlüssel

ZYXCDYSXZQNGMT-UHFFFAOYSA-N

Kanonische SMILES

C(CC=CCC(C=CC=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.